H-Arg(pbf)-ome hcl
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Overview
Description
H-Arg(pbf)-ome hcl, also known as H-L-Arg(Pbf)-NH2 HCl, is a compound with the molecular formula C19H32ClN5O4S1. It has a molecular weight of 462.0 g/mol1. The IUPAC name for this compound is (2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanamide;hydrochloride1.
Synthesis Analysis
The synthesis of peptides and proteins bearing glutamate arginylation (E Arg) at specific sites can be achieved using solid-phase peptide synthesis and protein semi-synthesis2. These methods overcome challenges posed by enzymatic arginylation methods and allow for a comprehensive study of the effects of E Arg on protein folding and interactions2.
Molecular Structure Analysis
The molecular structure of H-Arg(pbf)-ome hcl can be represented by the canonical SMILES string: CC1=C(C(=C(C2=C1OC(C2)©C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C.Cl3.
Chemical Reactions Analysis
The Fmoc-Glu(Arg(Pbf)-OtBu)-OAll 3 can be deprotected to form Fmoc-Glu(Arg(Pbf)-OtBu)-OH by redissolving Fmoc-Glu(Arg(Pbf)-OtBu)-OAll 3 from step 1 in 5 mL of dichloromethane (DCM) degassed with argon2.
Physical And Chemical Properties Analysis
H-Arg(pbf)-ome hcl has a molecular weight of 503.1 g/mol4. It has 4 hydrogen bond donors and 7 hydrogen bond acceptors3. The rotatable bond count is 113.Scientific Research Applications
Additive Manufacturing and Material Science
Polymer Powder Bed Fusion (PBF) : This technology is significant in additive manufacturing, focusing on the selective fusion of polymer powder particles to create three-dimensional structures. It's used in prototyping and low-volume production, emphasizing the expanded design space and the material portfolio beyond traditional materials. The process involves understanding the heat transfer during fabrication and the structure-process-property relationships (Chatham, Long, & Williams, 2019).
Material Screening for Sandstone Acidizing : The study of different acids, including their effects at various temperatures on sandstone, is essential for enhancing permeability and porosity in oil extraction processes. This research could parallel the exploration of chemical interactions in other domains, including how specific compounds like "H-Arg(pbf)-ome hcl" might interact with different materials or environments (Leong & Mahmud, 2018).
Environmental Science and Toxicology
- Environmental Impact of Brominated Flame Retardants : Research on novel brominated flame retardants (NBFRs) and their ubiquity in the environment, including their degradation, bioaccumulation, and potential toxicity. This area underscores the importance of understanding the environmental fate and impact of chemical compounds, which could be relevant to the study of "H-Arg(pbf)-ome hcl" if it shares similar properties or uses (Xiong et al., 2019).
Energy Storage and Electrochemistry
- Hard Carbon Anodes for Sodium-Ion Batteries : This review discusses the role of hard carbon as an anode material in sodium-ion batteries, highlighting its electrochemical performance and the challenges in applications. Such research into materials science and electrochemistry could provide insights into how "H-Arg(pbf)-ome hcl" might be applicable in energy storage or other electrochemical applications (Zhao et al., 2020).
Safety And Hazards
The safety data sheet for a similar compound, H-Arg(Pbf)-HMPB-ChemMatrix® resin, suggests avoiding dust formation and breathing vapors, mist, or gas5. It also advises not to let the product enter drains5. In case of skin contact, it is recommended to wash off with soap and plenty of water5.
Future Directions
The future directions for the use of H-Arg(pbf)-ome hcl could involve its application in solid-phase peptide synthesis through a minimal-protection/green chemistry strategy6. This could lead to the development of new methods for the synthesis of peptides and proteins with site-specific modifications2.
properties
IUPAC Name |
methyl (2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O5S.ClH/c1-11-12(2)17(13(3)14-10-20(4,5)29-16(11)14)30(26,27)24-19(22)23-9-7-8-15(21)18(25)28-6;/h15H,7-10,21H2,1-6H3,(H3,22,23,24);1H/t15-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQBZJQUKCGWKC-RSAXXLAASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC)N)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC)N)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33ClN4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Arg(pbf)-ome hcl |
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